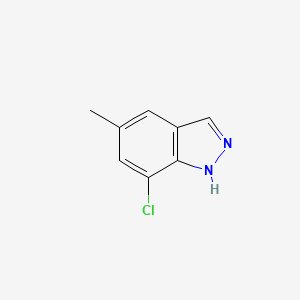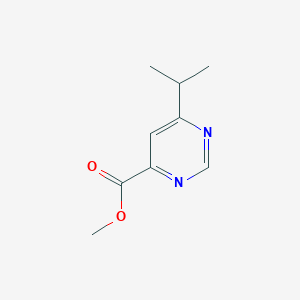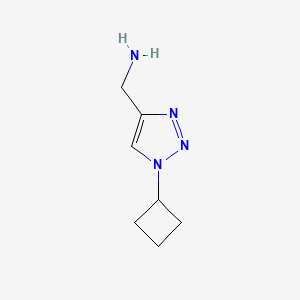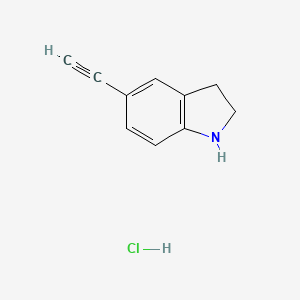
5-Ethynylindoline hydrochloride
Descripción general
Descripción
5-Ethynylindoline hydrochloride, also known as 5-EIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indoline family and is a non-toxic, water-soluble compound with a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis Enhancements and Green Chemistry
- Efficient Synthesis of Ethynylindolines : Research by Fu et al. (2011) demonstrates an environmentally friendly method for synthesizing 3-hydroxy-3-ethynylindolin-2-ones via direct alkynylation of isatins. This process, catalyzed by NHC–Ag complexes, highlights a significant rate enhancement facilitated by water in an aqueous heterogeneous system, marking a notable advancement in green chemistry and synthesis efficiency Fu et al., 2011.
Analytical Applications
- Pharmaceutical Analysis : The work of Burykin et al. (2014) showcases the use of capillary zone electrophoresis and gas chromatography for analyzing pharmaceutical preparations. Although the primary focus was on Afobazol, the methodologies could be adapted for compounds like 5-Ethynylindoline hydrochloride, offering precise quantification of active components and potential impurities Burykin et al., 2014.
Chemical Transformations and Derivatives
- Novel Compound Synthesis : Gao Wen-ta (2015) reports on the transformation of 4-ethylaniline into various ethylindole derivatives, including 5-ethyllindolin-2-one. This research outlines a pathway for creating structurally novel indoles through acylation and N-alkylation, expanding the chemical repertoire and potential applications of ethynylindoline derivatives Gao Wen-ta, 2015.
Cytotoxic Agents and Kinase Inhibitors
- Cytotoxic Activity and Kinase Inhibition : Prathima et al. (2018) developed 3-hydroxy-3-ethynylindolin-2-one derivatives evaluated for in vitro cytotoxic activity against cancer cell lines. Their study found that certain derivatives could inhibit Akt kinase activity, suggesting potential applications in cancer therapy Prathima et al., 2018.
Propiedades
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVAFRWVLICOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylindoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)

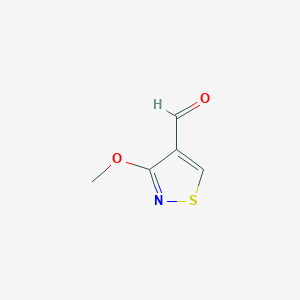
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)


![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

